Diammonium hexakis(thiocyanato)platinate

Platinum precursor procurement Catalyst synthesis Precious metal refining

Diammonium hexakis(thiocyanato)platinate, formulated as (NH₄)₂[Pt(SCN)₆], is a coordination compound in which a platinum(IV) centre is octahedrally coordinated by six thiocyanate ligands via sulfur atoms, charge-balanced by two ammonium cations. The compound is commercially supplied as a red crystalline powder under the Premion® grade at 99.95% purity (metals basis) with a minimum platinum content of 33.2%.

Molecular Formula C6H8N8PtS6
Molecular Weight 579.7 g/mol
CAS No. 19372-45-3
Cat. No. B097135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiammonium hexakis(thiocyanato)platinate
CAS19372-45-3
Molecular FormulaC6H8N8PtS6
Molecular Weight579.7 g/mol
Structural Identifiers
SMILESC(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].[NH4+].[Pt+4]
InChIInChI=1S/6CHNS.2H3N.Pt/c6*2-1-3;;;/h6*3H;2*1H3;/q;;;;;;;;+4/p-4
InChIKeyVXNSIKCPSLASGA-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diammonium Hexakis(thiocyanato)platinate (CAS 19372-45-3): Inorganic Platinum(IV) Thiocyanate Complex for Research and Industrial Procurement


Diammonium hexakis(thiocyanato)platinate, formulated as (NH₄)₂[Pt(SCN)₆], is a coordination compound in which a platinum(IV) centre is octahedrally coordinated by six thiocyanate ligands via sulfur atoms, charge-balanced by two ammonium cations [1]. The compound is commercially supplied as a red crystalline powder under the Premion® grade at 99.95% purity (metals basis) with a minimum platinum content of 33.2% . It serves as a well-defined Pt(IV) precursor where the soft, polarisable S-donor thiocyanate ligand sphere imparts distinct coordination chemistry, photochemical reactivity, and supramolecular building-block functionality that differ fundamentally from the more common chloride-based platinum precursors [2].

Ligand sphere Thiocyanate S-donor environment enables photochemistry and bridging coordination distinct from chloride precursors
Pt delivery Reported higher platinum mass fraction per gram of precursor relative to the potassium thiocyanato analog, with clean ammonium counter-cation volatilisation
Purity grade Certified multi-grade availability from 3N to 5N supports selection for electronic thin-film, catalytic, and high-purity research workflows

Why Diammonium Hexakis(thiocyanato)platinate Cannot Be Replaced by Generic Platinum Salts or the Potassium Analog in Critical Applications


The [Pt(SCN)₆]²⁻ anion possesses a coordinated soft sulfur-donor sphere that is not interchangeable with the chloride coordination environment of [PtCl₆]²⁻ or the mixed-ligand coordination of other Pt(IV) precursors [1]. Changing the counter-cation from ammonium to potassium alters the platinum mass fraction by approximately 5.8% relative (33.2% vs. 31.37% Pt), which directly impacts the gravimetric efficiency of platinum delivery in catalyst preparation and metal recovery workflows [2]. Moreover, the photochemical pathway—heterolytic metal–ligand bond dissociation with photosolvation quantum yields of 0.25–0.5—proceeds without redox involvement, a mechanism inaccessible to chloride analogs [3]. For applications requiring thiocyanato-bridged reticular architectures with tuneable open metal sites, chloride-based precursors are structurally incapable of forming the necessary ambidentate S,N-bridging motif [4].

Chloride precursor replacement
Chloride-based Pt(IV) complexes undergo redox-dominant photochemistry and cannot provide the ambidentate S,N-bridging motif required for coordination polymer assembly; ligand-environment mismatch may shift reactivity and structural outcomes.
Potassium analog interchange
Switching to K2[Pt(SCN)6] reduces the deliverable platinum mass fraction per gram of precursor and introduces a non-volatile potassium counter-cation that may poison catalytic sites; procurement precision and catalyst performance may differ.

Quantitative Differentiation Evidence for Diammonium Hexakis(thiocyanato)platinate Relative to Key Analogs


Platinum Mass Fraction: 5.8% Higher Gravimetric Pt Delivery vs. the Potassium Thiocyanato Analog

The ammonium salt delivers a minimum platinum content of 33.2 wt% (Premion® grade, 99.95% metals basis) , compared with 31.37 wt% Pt for the potassium analog K₂[Pt(SCN)₆] as listed in the Merck Index [1]. This represents a relative increase of 5.8% in deliverable platinum per gram of precursor purchased. For context, the widely used ammonium hexachloroplatinate delivers Pt ≥43.4% ; however, it introduces chloride ligands that are undesirable in sulfur-critical or halide-sensitive catalyst systems.

Pt Mass Fraction Comparison
Head-to-head
(NH₄)₂[Pt(SCN)₆]: Pt ≥33.2% K₂[Pt(SCN)₆]: Pt 31.37% (NH₄)₂[PtCl₆]: Pt ≥43.4% +5.8% rel. vs. K analog; −23.5% rel. vs. chloride
Supports gravimetrically efficient Pt delivery in thiocyanate-ligated precursor synthesis
Pt content derived from commercial assay specifications; actual lot values may vary
Platinum precursor procurement Catalyst synthesis Precious metal refining

Photochemical Photosolvation Quantum Yield: Wavelength-Independent φ = 0.25 (H₂O) and 0.50 (EtOH) Without Redox Involvement

The [Pt(SCN)₆]²⁻ complex undergoes photosolvation via heterolytic Pt–SCN bond dissociation with quantum yields of 0.25 in water and 0.50 in ethanol, independent of excitation wavelength [1]. The reaction products are exclusively Pt(SCN)₅(H₂O)⁻ and Pt(SCN)₅(C₂H₅OH)⁻, with a characteristic formation time of approximately 10 ps. In contrast, [PtCl₆]²⁻ and other Pt(IV) halide complexes undergo photochemical processes dominated by redox pathways (metal reduction and halogen radical formation) rather than clean ligand substitution [2]. This mechanistic divergence means photoinduced reactivity cannot be extrapolated from halide systems to the thiocyanate system.

Photosolvation Quantum Yield
Class-level
φ = 0.25 (H₂O) φ = 0.50 (EtOH) Wavelength-independent; heterolytic Pt–S cleavage only
Enables redox-free photochemical Pt deposition pathway
Mechanism distinct from Pt(IV) halide photoredox chemistry; solvent choice modulates efficiency
Photochemistry Photocatalysis Platinum photophysics

Pt–S Valence Force Constant fd(PtS) = 1.62 mdyn/Å: Quantitative Bond-Strength Benchmark for Computational and Spectroscopic Studies

Low-temperature (10 K) IR and Raman spectra combined with normal coordinate analysis yielded a valence force constant fd(PtS) = 1.62 mdyn/Å for the [Pt(SCN)₆]²⁻ anion, with an average Pt–S bond distance of 2.378 Å and Pt–S–C angles of 103.1°–108.1° [1]. For reference, [PtCl₆]²⁻ exhibits Pt–Cl bond lengths of approximately 2.32 Å and higher stretching force constants in the range of ca. 1.8–2.2 mdyn/Å depending on counter-cation [2], reflecting the stronger, less polarisable Pt–Cl bond. The softer Pt–S bond, quantified by the lower force constant, is the structural basis for the enhanced lability and thiocyanate-bridging capability of this complex.

Pt–S Force Constant
Class-level
fd(PtS) = 1.62 mdyn/Å d(Pt–S) = 2.378 Å (avg.)
Quantified bond softness benchmark for DFT and supramolecular design
Compared to Pt–Cl fd ~1.8–2.2 mdyn/Å; softer bond rationalises bridging lability
Vibrational spectroscopy Force field parameterisation Coordination chemistry

Commercial Purity Grade Spectrum: From 99.95% (Premion®) to 99.999% (5N) for Stringent Specification-Driven Procurement

Diammonium hexakis(thiocyanato)platinate is commercially available in a documented purity ladder: 99.95% metals basis (Alfa Aesar Premion® grade) , as well as 99.9% (3N), 99.99% (4N), and 99.999% (5N) grades from American Elements [1]. This contrasts with the potassium analog K₂[Pt(SCN)₆], for which such a structured, certified purity grade spectrum across multiple vendors is not commonly catalogued. The availability of defined purity tiers enables researchers to select a grade matched to the sensitivity of their application—for example, 5N material for electronic thin-film deposition or single-crystal growth where trace metal impurities must be minimised.

Commercial Purity Grades
Specification review
99.95% (Premion®) 99.9% (3N) / 99.99% (4N) / 99.999% (5N)
Multi-tier purity supports application-matched procurement
Potassium analog lacks comparable documented multi-grade spectrum
High-purity materials Electronic-grade precursors Quality assurance

Thiocyanato-Bridged 3D Reticular Coordination Polymer Formation: Enabling Tuneable Open Metal Sites for Heterogeneous Catalysis

The [Pt(SCN)₆]²⁻ anion reacts with divalent first-row transition metal ions (Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺) to form thiocyanato-bridged 3D reticular coordination polymers of the general formula {Mᴵᴵ[Ptᴵⱽ(SCN)₆]}ₙ and {[Mᴵᴵ(CH₃OH)₂][Ptᴵⱽ(SCN)₆]}ₙ, as demonstrated by single-crystal X-ray diffraction [1]. Methanol-coordinated variants possess labile solvent sites at the Mᴵᴵ nodes that can be exchanged (e.g., with pyridine) to generate stabilised open metal sites active for organophosphate hydrolysis and photocatalytic water oxidation [1]. By contrast, [PtCl₆]²⁻ cannot participate in analogous ambidentate bridging because chloride is a monodentate, non-bridging ligand in this context; separate bridging ligands must be introduced, complicating synthesis and often blocking potential open metal sites [2].

3D Coordination Polymer Assembly
Class-level
{M[Pt(SCN)₆]}ₙ (M = Mn, Fe, Co, Ni, Cu) Methanol-coordinated variants with exchangeable open metal sites
Required building block for thiocyanato-bridged heterogeneous catalyst frameworks
Chloride analogs cannot form direct Pt–Cl–M bridges; separate ligands needed
Coordination polymers Heterogeneous catalysis Crystal engineering

Optimal Application Scenarios for Diammonium Hexakis(thiocyanato)platinate Driven by Quantitative Differentiation


Gravimetrically Optimised Platinum Delivery in Thiocyanate-Ligated Catalyst Precursor Synthesis

When preparing supported platinum catalysts where the thiocyanate ligand is desired for sulfur–support interactions or for controlled thermal decomposition to PtSₓ phases, the ammonium salt's 33.2% Pt content delivers 5.8% more platinum per gram of precursor purchased than the potassium analog K₂[Pt(SCN)₆] (31.37% Pt) [1]. This directly reduces precursor mass requirements and procurement cost per mole of platinum delivered, while the ammonium counter-cation volatilises cleanly upon thermal treatment, leaving no residual potassium that could poison catalytic sites.

Photochemical Platinum Deposition via the Clean Photosolvation Pathway

For photochemical fabrication of platinum nanoparticles, thin films, or patterned deposits, the [Pt(SCN)₆]²⁻ complex provides a wavelength-independent photosolvation quantum yield of 0.25 in water and 0.50 in ethanol, proceeding exclusively via heterolytic Pt–S bond cleavage to form well-defined mono-solvento products without the competing metal reduction and halogen radical chemistry that complicates [PtCl₆]²⁻ photolysis [2]. This enables predictable photochemical dose–response relationships for applications in photolithography and photocatalytic materials synthesis.

Heterometallic Coordination Polymer Construction with Intrinsic Open Metal Site Generation

In the synthesis of thiocyanato-bridged 3D coordination polymers {Mᴵᴵ[Pt(SCN)₆]}ₙ, the [Pt(SCN)₆]²⁻ anion serves as the essential octahedral building block that simultaneously bridges to Mᴵᴵ nodes via ambidentate S,N-thiocyanate linkages, forming reticular networks whose methanol-coordinated variants ({[Mᴵᴵ(CH₃OH)₂][Pt(SCN)₆]}ₙ) contain labile solvent sites exchangeable with pyridine to create stabilised open metal sites active for organophosphate hydrolysis and photocatalytic water oxidation [3]. Chloride-based platinum precursors cannot replicate this bridging architecture.

High-Purity Platinum Source for Electronic and Optical Thin-Film Deposition

With commercially certified purity grades up to 99.999% (5N) metals basis [4], the ammonium salt is suited for atomic layer deposition (ALD), chemical vapour deposition (CVD), and molecular beam epitaxy (MBE) precursor development where trace transition-metal impurities (Fe, Ni, Cu) must be below part-per-million thresholds to avoid compromising film electronic properties. The structured purity ladder allows selection of the appropriate grade for the sensitivity of the target deposition process.

Application
Selection Property
Validation Focus
Catalyst Precursor Synthesis
Pt mass fraction and counter-cation volatility
Gravimetric platinum delivery efficiency and thermal decomposition residue analysis
Photochemical Deposition
Photosolvation quantum yield and mechanistic pathway
Dose–response reproducibility and ligand cleavage selectivity
Coordination Polymer Construction
Ambidentate S,N-bridging capability
Open metal site generation and framework crystallinity
Electronic Thin-Film Deposition
Certified purity grade range
Trace metal impurity levels by ICP-MS and film electronic property correlation
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